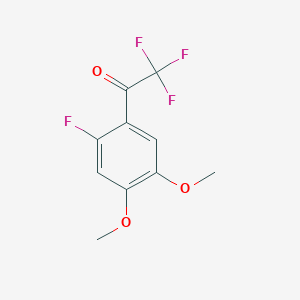

![molecular formula C19H15N5O3S B2426147 N-((6-(噻吩-3-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)-2,3-二氢苯并[b][1,4]二氧六环-2-甲酰胺 CAS No. 1904020-77-4](/img/structure/B2426147.png)

N-((6-(噻吩-3-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)-2,3-二氢苯并[b][1,4]二氧六环-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

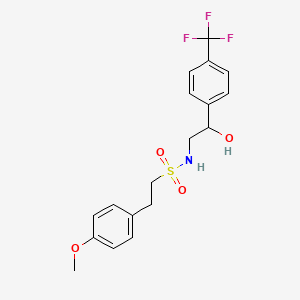

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H15N5O3S and its molecular weight is 393.42. The purity is usually 95%.

BenchChem offers high-quality N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

三唑并噻二嗪骨架因其作为抗癌剂的潜力而受到关注。研究人员已探索该化合物的衍生物,以了解其抑制癌细胞生长、诱导凋亡和干扰肿瘤进展的能力。 关于作用机制和靶标途径的具体研究仍在进行中 .

抗菌特性

三唑并噻二嗪对各种病原体表现出有希望的抗菌活性。这些化合物已针对其对抗细菌、真菌和其他微生物的有效性进行了评估。 研究人员已确定具有强效抗菌和抗真菌特性的衍生物,使其成为新型抗菌剂的潜在候选者 .

镇痛和抗炎作用

研究已探索了三唑并噻二嗪衍生物的镇痛和抗炎潜力。 这些化合物可能调节疼痛通路并减少炎症,使其与疼痛管理和炎症性疾病相关 .

抗氧化特性

三唑并噻二嗪已证明具有抗氧化活性,这对于保护细胞免受氧化应激并防止自由基造成的损害至关重要。 研究人员正在继续研究其抗氧化机制和潜在的治疗应用 .

抗病毒活性

某些三唑并噻二嗪衍生物已显示出作为抗病毒剂的希望。这些化合物可能抑制病毒复制或进入宿主细胞。 针对特定病毒的有效性研究正在进行中 .

酶抑制

三唑并噻二嗪已被研究为酶抑制剂。值得注意的是,它们对碳酸酐酶、胆碱酯酶、碱性磷酸酶、脂肪酶和芳香化酶等酶表现出抑制作用。 这些特性使其与药物设计和开发相关 .

作为抗结核剂的潜力

研究人员已探索使用三唑并噻二嗪来对抗结核病。 这些化合物可能为治疗这种传染病提供一种新方法,而结核病仍然是全球健康问题 .

总之,该化合物在从癌症治疗到抗菌应用的各个领域都具有巨大的希望。其多样的药理活性使其成为进一步研究和药物开发的诱人候选者。 如果您需要更多信息或有任何其他问题,请随时提问! 😊

作用机制

Target of action

1,2,4-Triazoles are known to interact with a variety of enzymes and receptors in biological systems . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Mode of action

In the case of 1,2,4-triazole derivatives used as aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical pathways

1,2,4-triazoles in general are known to interact with a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are structurally similar to this compound .

Result of action

1,2,4-triazoles in general show versatile biological activities due to their ability to bind with different enzymes and receptors .

Action environment

The stability and efficacy of 1,2,4-triazoles and benzodioxines can be influenced by factors such as ph, temperature, and the presence of other molecules .

生化分析

Biochemical Properties

Compounds with similar structures, such as other 1,2,4-triazolo[4,3-b]thiadiazines, have been reported to interact with a variety of enzymes and receptors, showing diverse pharmacological activities . These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Cellular Effects

Similar compounds have shown potent antiproliferative activities against various cell lines .

Molecular Mechanism

It is speculated that the nitrogen atoms of the 1,2,4-triazole ring could potentially bind to the iron in the heme moiety of cytochrome P450 enzymes, and the phenyl moieties could have a key interaction in the active site of the enzyme .

属性

IUPAC Name |

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3S/c25-19(16-10-26-14-3-1-2-4-15(14)27-16)20-9-18-22-21-17-6-5-13(23-24(17)18)12-7-8-28-11-12/h1-8,11,16H,9-10H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQXIRMLWGWZTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-Benzylpyrrolidin-3-yl)methyl]urea](/img/structure/B2426066.png)

![(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2426068.png)

![2-chloro-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2426069.png)

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2426075.png)

![5-Chloro-7-methylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2426082.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2426085.png)

![6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2426086.png)

![1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione](/img/structure/B2426087.png)